3-O-Methyltirotundin
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Overview
Description
3-O-Methyltirotundin is a natural product that has been isolated from the roots of a plant . It is used as an analytical standard, research and development reagent, quality control material, and reference material for testing chromatography and HPLC methods .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O6 . It contains a total of 58 bonds, including 28 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 aliphatic esters, 2 aliphatic ethers, and 1 Oxolane .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 366.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Role of Phosphoinositide 3-Kinase in Autophagy : A study examined the effects of 3-methyladenine (3-MA), a phosphoinositide 3-kinase (PI3K) inhibitor, on autophagy under various conditions. It was found that 3-MA can both promote and inhibit autophagy depending on the conditions, suggesting a complex role of PI3K inhibitors in autophagy studies (Wu et al., 2010).
Binding of Thyrotropin-releasing Hormone Receptors : Research on the distribution of thyrotropin-releasing hormone (TRH) receptors used a TRH analog, [3H]3-methyl-histidine-TRH, to study receptor binding in the rat central nervous system. This study contributes to understanding receptor binding and distribution, which could be relevant for compounds like 3-O-Methyltirotundin (Manaker et al., 1985).
Anti-inflammatory Activity of Sesquiterpene Lactones : A study investigated the anti-inflammatory activity of sesquiterpene lactones from Tithonia diversifolia. Although not directly about this compound, this research could offer insights into the anti-inflammatory potential of similar compounds (Rüngeler et al., 1998).
Metabolite of Astilbin and Its Immunosuppressive Activity : The identification of a new metabolite of astilbin, 3'-O-methylastilbin, and its immunosuppressive activity against contact dermatitis provides insights into the potential biological activities and metabolism of related compounds (Guo et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCYTMIFQPNDN-IZEBJNRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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